Anecortave

Description

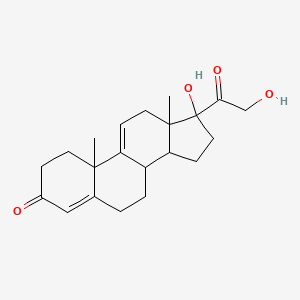

Structure

3D Structure

Properties

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCRXOJOFDUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Anecortave Acetate: An In-Depth Technical Guide on its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anecortave (B1667395) acetate (B1210297), a synthetic cortisene derivative, is a potent inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels. Unlike corticosteroids, it is devoid of significant glucocorticoid activity, positioning it as a targeted anti-angiogenic agent. This technical guide delineates the multifaceted mechanism of action of this compound acetate, focusing on its role in modulating key factors involved in the angiogenic cascade. It provides a comprehensive overview of its effects on endothelial cell proliferation and migration, the regulation of extracellular matrix-degrading enzymes, and the modulation of crucial signaling pathways. This document summarizes quantitative data from key preclinical studies, presents detailed experimental methodologies, and visualizes the intricate molecular interactions through signaling pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: A Multi-Pronged Attack on Angiogenesis

This compound acetate exerts its anti-angiogenic effects through a multi-targeted approach, intervening at several critical steps of the neovascularization process. Its primary mechanisms involve the inhibition of endothelial cell proliferation and migration, and the modulation of the extracellular matrix (ECM) composition.

Inhibition of Endothelial Cell Proliferation

This compound acetate has been shown to inhibit the proliferation of vascular endothelial cells, a fundamental step in the formation of new blood vessels.[1] While specific IC50 values for this compound acetate on endothelial cell proliferation are not consistently reported in publicly available literature, studies have demonstrated a dose-dependent inhibition of endothelial cell growth in various in vitro models.

Modulation of Extracellular Matrix Remodeling

The degradation and remodeling of the ECM are crucial for endothelial cell migration and invasion into surrounding tissues. This compound acetate significantly influences this process by regulating the activity of matrix metalloproteinases (MMPs) and their inhibitors.

-

Downregulation of Matrix Metalloproteinases (MMPs): this compound acetate has been observed to decrease the expression and activity of MMP-2 and MMP-9, two key enzymes responsible for degrading type IV collagen, a major component of the basement membrane.

Interference with Pro-Angiogenic Signaling Pathways

This compound acetate also impacts the signaling cascades initiated by key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).

-

Reduction of VEGF Expression: Studies have shown that this compound acetate can reduce the expression of VEGF mRNA and protein levels in retinal cells under hypoxic conditions. This suggests an upstream effect on the production of this critical angiogenic stimulus.

By downregulating VEGF, this compound acetate can diminish the activation of its receptors on endothelial cells, thereby attenuating downstream signaling pathways that promote cell proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the anti-angiogenic effects of this compound acetate.

Table 1: Effect of this compound Acetate on Pro-Angiogenic Factors

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| VEGF Protein Levels | Rat Model of Oxygen-Induced Retinopathy | 10% this compound Acetate Suspension (intravitreal) | Significant decrease at 1 and 2 days post-exposure | [2] |

| VEGF mRNA Levels | Rat Model of Oxygen-Induced Retinopathy | 10% this compound Acetate Suspension (intravitreal) | 1.8-fold decrease at 6 days post-exposure | [2] |

| VEGF Concentration | Hypoxic Rat Müller Cells | 1.0 µM this compound Acetate | 18% reduction | [2] |

| VEGF Concentration | Hypoxic Rat Müller Cells | 10 µM this compound Acetate | 28% reduction | [2] |

Table 2: Effect of this compound Acetate on Extracellular Matrix Remodeling

| Parameter | Experimental Model | Treatment | Outcome | Reference |

| PAI-1 mRNA Expression | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM this compound Desacetate | 1.6-fold peak increase at 2 hours | Not specified in provided text |

| PAI-1 Protein Levels | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM this compound Desacetate | 5.7-fold peak increase at 36 hours | Not specified in provided text |

| Pro-MMP-9 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 33% reduction at 1 day; 55% reduction at 6 days | Not specified in provided text |

| Active MMP-9 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 55% reduction at 1 day | Not specified in provided text |

| Pro-MMP-2 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 39% reduction at 1 day; 50% reduction at 6 days | Not specified in provided text |

| Active MMP-2 Levels | Rat Model of Retinopathy of Prematurity | 10% this compound Acetate Suspension (intravitreal) | 42% reduction at 1 day; 30% reduction at 6 days | Not specified in provided text |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound acetate's anti-angiogenic effects.

In Vitro Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound acetate on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Microvascular Endothelial Cells (HRMECs).

Materials:

-

Endothelial cells (HUVECs or HRMECs)

-

Complete endothelial cell growth medium

-

This compound acetate

-

Vehicle control (e.g., DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound acetate in complete growth medium. Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound acetate or the vehicle control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of this compound acetate compared to the vehicle control. An IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound acetate concentration.

Rat Model of Oxygen-Induced Retinopathy (OIR)

This in vivo model is used to study retinal neovascularization and the efficacy of anti-angiogenic compounds like this compound acetate.

Materials:

-

Sprague-Dawley rat pups and a nursing dam

-

Oxygen chamber with an oxygen controller

-

This compound acetate suspension

-

Vehicle control

-

Anesthetic (e.g., isoflurane)

-

33-gauge needle for intravitreal injection

-

Dissecting microscope

Procedure:

-

Induction of Retinopathy: On postnatal day 7 (P7), place the rat pups and their nursing dam into an oxygen chamber with alternating cycles of 50% and 10% oxygen every 24 hours for 7 days (until P14).

-

Return to Room Air: On P14, return the animals to normal room air. This sudden change from hyperoxia to relative hypoxia induces retinal neovascularization.

-

Intravitreal Injection: On P14, anesthetize the pups. Under a dissecting microscope, perform an intravitreal injection of a small volume (e.g., 1-2 µL) of this compound acetate suspension or vehicle control into one eye of each pup using a 33-gauge needle. The contralateral eye can serve as an untreated control.

-

Tissue Collection and Analysis: At various time points after the injection (e.g., P18, P20), euthanize the pups and enucleate the eyes. The retinas can be dissected and processed for various analyses, including:

-

Fluorescein Angiography: To visualize and quantify the extent of neovascularization.

-

Western Blotting or ELISA: To quantify the protein levels of angiogenic factors.

-

RT-qPCR: To measure the mRNA expression levels of relevant genes.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound acetate and a typical experimental workflow.

Caption: Signaling pathway of this compound acetate in angiogenesis.

Caption: Experimental workflow for the rat model of oxygen-induced retinopathy.

Conclusion

References

A-770041: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-770041 is a potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators involved in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. This document provides a comprehensive overview of the chemical structure and synthesis of A-770041, intended to serve as a technical resource for researchers and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and patents.

Chemical Structure and Properties

A-770041, also known as zileuton, is a small molecule with the chemical name N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea | [1][2] |

| Synonyms | A-770041, Zileuton, Zyflo | [1][2] |

| CAS Number | 111406-87-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 236.29 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 144.2-145.0 °C | [4] |

| Solubility | Soluble in methanol (B129727), ethanol, and acetone. Slightly soluble in water. | [3] |

Synthesis of A-770041

The synthesis of A-770041 has been described in the scientific literature and patents. A common synthetic route starts from benzo[b]thiophene-2-ethanol. The overall workflow is depicted in the diagram below, followed by a detailed experimental protocol for a key synthetic step.

Synthetic Workflow

Caption: Synthetic pathway for A-770041 starting from benzo[b]thiophene-2-ethanol.

Experimental Protocol: Synthesis of N-(2-(Benzo[b]thien-2-yl)ethyl)hydroxylamine

The following protocol is a representative example for the synthesis of a key intermediate in the A-770041 synthesis, based on procedures described in the literature.

Materials:

-

2-(Benzo[b]thien-2-yl)ethyl methanesulfonate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Methanol

-

Water

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 2-(benzo[b]thien-2-yl)ethyl methanesulfonate in methanol is added to a freshly prepared aqueous solution of hydroxylamine, formed by reacting hydroxylamine hydrochloride with sodium hydroxide.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous residue is extracted with dichloromethane.

-

The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude N-(2-(benzo[b]thien-2-yl)ethyl)hydroxylamine.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Characterization Data

The structural identity and purity of A-770041 are confirmed by various analytical techniques. A summary of key characterization data is provided in the table below.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) δ | 7.79-7.72 (m, 2H), 7.35-7.25 (m, 2H), 7.18 (s, 1H), 6.95 (br s, 1H), 6.45 (br s, 1H), 3.84 (t, J = 6.9 Hz, 2H), 3.23 (t, J = 6.9 Hz, 2H) | [5] |

| ¹³C NMR (CDCl₃, 75 MHz) δ | 161.4, 142.1, 140.0, 139.2, 124.5, 124.2, 123.8, 122.4, 122.3, 52.9, 29.5 | [5] |

| Mass Spectrometry (EI) | m/z 236 (M⁺), 177, 149, 131 | [2] |

| Infrared (KBr) ν (cm⁻¹) | 3440, 3200, 1640, 1560, 1430, 1100, 750 | [3] |

Signaling Pathways and Mechanism of Action

A-770041 exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. 5-LO is a key enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes. The mechanism of action is illustrated in the following diagram.

Caption: Mechanism of action of A-770041 in the leukotriene signaling pathway.

By inhibiting 5-LO, A-770041 effectively blocks the synthesis of all leukotrienes, thereby reducing the inflammatory response associated with diseases like asthma.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and mechanism of action of A-770041. The provided data and protocols are intended to be a valuable resource for researchers and professionals engaged in the study and development of 5-lipoxygenase inhibitors. Further investigation into novel synthetic routes and the development of analogs of A-770041 could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Anecortave acetate - Wikipedia [en.wikipedia.org]

- 2. This compound Acetate | C23H30O5 | CID 111332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. This compound acetate, AL-3789, Retaane-药物合成数据库 [drugfuture.com]

- 5. Cas 7753-60-8,this compound ACETATE (200 MG)F0E2980.997MG/MG(AI) | lookchem [lookchem.com]

The Angiostatic Properties of Cortisene Compounds: A Technical Guide to Anecortave

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the angiostatic properties of cortisene compounds, with a primary focus on anecortave (B1667395) acetate (B1210297). Cortisenes are a class of steroid derivatives specifically engineered to inhibit angiogenesis without exerting the glucocorticoid effects associated with conventional corticosteroids. This compound acetate, a leading compound in this class, has been extensively studied as a multi-faceted inhibitor of neovascularization, acting on several key stages of the angiogenic cascade.

Introduction to this compound Acetate

This compound acetate is a synthetic analog of cortisol. Key structural modifications—specifically the removal of the 11-beta hydroxyl group and the introduction of a double bond at the C9-11 position—divest the molecule of its affinity for the glucocorticoid receptor, thereby eliminating associated side effects like increased intraocular pressure.[1] These changes, however, preserve and enhance its angiostatic activity, making it a targeted therapeutic agent for neovascular diseases.[2] Preclinical studies have demonstrated its broad-based efficacy in at least 14 different models of neovascularization across various species and angiogenic inducers.[3]

Molecular Mechanism of Angiostatic Action

This compound acetate exerts its anti-angiogenic effects through a multi-targeted mechanism, rather than inhibiting a single signaling factor. Its actions disrupt the fundamental processes of endothelial cell proliferation, migration, and extracellular matrix remodeling. The active metabolite, this compound desacetate, is responsible for much of this activity.[2]

The primary mechanism involves the inhibition of the proteolytic cascade essential for endothelial cell invasion and migration. This is achieved by modulating the activity of key proteases and their inhibitors. Specifically, this compound acetate:

-

Downregulates Matrix Metalloproteinases (MMPs): It significantly reduces the activity of MMP-2 and MMP-9, enzymes critical for degrading the basement membrane and extracellular matrix.

Furthermore, preclinical studies have shown that this compound acetate can down-regulate the expression of pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1).[2] It has been shown to inhibit the hypoxic induction of all major VEGF-A splice variants (VEGF-120, -164, and -188).[4]

Signaling Pathway Diagram

The following diagram illustrates the key molecular interactions in the angiostatic mechanism of this compound acetate.

Quantitative Data on Bioactivity

The angiostatic efficacy of this compound acetate and its active metabolite has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

In Vitro Efficacy

| Assay Target & Model System | Compound | Concentration | Result |

| VEGF Protein Reduction (Hypoxic Rat Müller Cells) | This compound Acetate | 1.0 µM | 18% reduction in VEGF concentration.[5] |

| 10.0 µM | 28% reduction in VEGF concentration.[5] | ||

| PAI-1 Upregulation (Human Retinal Microvascular Endothelial Cells) | This compound Desacetate | 100 µM | 1.6-fold increase in PAI-1 mRNA at 2 hours.[6] |

| 100 µM | 5.7-fold increase in PAI-1 protein at 36 hours.[6] |

In Vivo Preclinical Efficacy (Rat Model of Retinopathy)

| Target Molecule | Time Point | Result vs. Vehicle Control |

| pro-MMP-9 | Day 1 Post-Injection | 33% reduction (p<0.05).[6] |

| Day 6 Post-Injection | 55% reduction (p<0.01).[6] | |

| Active MMP-9 | Day 1 Post-Injection | 55% reduction (p<0.02).[6] |

| pro-MMP-2 | Day 1 Post-Injection | 39% reduction (p<0.05).[6] |

| Day 6 Post-Injection | 50% reduction (p<0.05).[6] | |

| Active MMP-2 | Day 1 Post-Injection | 42% reduction (p<0.02).[6] |

| Day 6 Post-Injection | 30% reduction (p<0.05).[6] |

Clinical Efficacy (Exudative Age-Related Macular Degeneration)

| Study & Endpoint | Treatment Group | Placebo/Sham Group | Outcome |

| Phase II/III Trial (C-98-03) Vision Stabilization at 24 Months | This compound Acetate (15 mg) | Placebo | 73% of patients maintained vision.[1] |

| Phase II/III Trial (C-98-03) Severe Vision Loss at 24 Months | This compound Acetate (15 mg) | Placebo | 6% of patients experienced severe vision loss.[1] |

Key Experimental Protocols

The evaluation of angiostatic compounds like this compound relies on standardized in vivo and in vitro assays. Below are detailed methodologies for two such critical experiments.

Endothelial Cell Migration (Wound Healing) Assay

This assay provides a straightforward method to assess the effect of a compound on the collective migration of a sheet of endothelial cells in two dimensions.

Methodology:

-

Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVEC) in a multi-well plate (e.g., 12-well) at a density calculated to achieve 70-80% confluence within 24 hours.

-

Monolayer Formation: Culture the cells until they form a confluent monolayer. To isolate migration from proliferation, cells can be serum-starved or treated with a mitosis inhibitor like Mitomycin C.

-

Wound Creation: Using a sterile 1 mm or 200 µL pipette tip, create a linear scratch through the center of the monolayer. A perpendicular scratch can be added to create cross-shaped wounds for defined imaging start points.

-

Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris. Replace the media with fresh culture medium containing the test compound (e.g., this compound desacetate at various concentrations) or vehicle control.

-

Image Acquisition (Time 0): Immediately place the plate on a phase-contrast microscope and capture images of the wound at baseline (T=0).

-

Incubation and Monitoring: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Capture images of the same wound areas at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control group has closed.

-

Data Analysis: Quantify the cell-free area at each time point using image analysis software (e.g., ImageJ). The rate of migration is determined by the change in the open area over time. Results are typically expressed as a percentage of wound closure relative to the initial wound area.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized extraembryonic membrane of a developing chick embryo serves as a platform to observe the formation of new blood vessels in response to stimuli.

Methodology:

-

Egg Incubation: Obtain fertilized chicken eggs and place them in a humidified, rotating incubator at 37°C for 3 days.

-

Window Creation (Day 3): Prepare the eggs for ex ovo culture. Sterilize the eggshell with 70% ethanol. Carefully crack the egg and gently transfer the entire contents into a sterile petri dish or a custom culture cup. This provides direct access to the developing embryo and CAM.

-

Return to Incubation (Day 3-8): Place the ex ovo cultures into a static incubator, maintaining humidity and a temperature of 37°C. Allow the CAM to develop for an additional 5-7 days.

-

Stimuli Application (Day 8-10): Prepare a carrier disc (e.g., a sterile filter paper disc or a slow-release polymer pellet) soaked with the test substance (this compound acetate suspension) or a pro-angiogenic factor (like bFGF or VEGF) as a positive control. A vehicle-soaked disc serves as the negative control.

-

Placement on CAM: Gently place the prepared disc onto a relatively avascular region of the CAM, avoiding major pre-existing vessels.

-

Incubation and Observation (48-72h): Return the cultures to the incubator for an additional 2-3 days.

-

Analysis: At the endpoint, examine the CAM under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessels converging towards the disc. High-resolution images are captured for documentation and analysis. The area of neovascularization can also be measured using image analysis software.

Conclusion and Future Directions

This compound acetate stands out as a cortisene with a broad-spectrum angiostatic profile, acting on multiple, critical pathways in the neovascularization process. Its primary mechanism, centered on the inhibition of the uPA/MMP proteolytic cascade, combined with its effects on VEGF expression, provides a robust rationale for its use in angiogenesis-dependent diseases. While its development for age-related macular degeneration was halted, the extensive preclinical and clinical data underscore the therapeutic potential of the cortisene class.[7] The detailed mechanisms and experimental frameworks presented in this guide offer a foundation for future research into novel angiostatic steroids and their application in oncology, ophthalmology, and other fields where pathological angiogenesis is a key driver of disease.

References

- 1. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retaane: Targeting Multiple Factors [reviewofophthalmology.com]

- 3. Preclinical efficacy of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. This compound acetate for the treatment of exudative age-related macular degeneration--a review of clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound acetate - Wikipedia [en.wikipedia.org]

Anecortave Acetate: A Technical Deep Dive into its Lack of Glucocorticoid Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anecortave (B1667395) acetate (B1210297), a synthetically derived cortisene, was developed as an angiostatic agent for the treatment of neovascular diseases of the eye. Despite its structural similarity to cortisol acetate, this compound acetate was specifically engineered to eliminate glucocorticoid activity, thereby avoiding the adverse effects associated with traditional corticosteroid therapies, such as increased intraocular pressure and cataract formation. This technical guide provides a comprehensive examination of the molecular mechanisms underlying this compound acetate's lack of glucocorticoid receptor (GR) activity. We will delve into its structural modifications, receptor binding affinity, and its distinct, GR-independent mechanism of action. This document will present quantitative data in structured tables, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to offer a thorough understanding for researchers and drug development professionals.

Introduction: The Design of a Non-Glucocorticoid Cortisene

This compound acetate is a derivative of cortisol acetate, a potent glucocorticoid. However, key structural modifications were intentionally introduced to abrogate its interaction and activation of the glucocorticoid receptor.[1][2] The primary modifications include the removal of the 11-beta hydroxyl group and the introduction of a double bond between carbons 9 and 11 of the steroid nucleus.[1] These changes result in a molecule that retains angiostatic properties but is devoid of typical glucocorticoid-mediated anti-inflammatory and immunosuppressive effects.[3][4] This targeted design allows for localized therapeutic action against angiogenesis without the systemic and local side effects of corticosteroids.

Glucocorticoid Receptor Binding Affinity

While designed to be inactive, this compound acetate and its active metabolite, this compound, do exhibit some binding affinity for the glucocorticoid receptor. However, this binding does not translate into receptor activation. The following table summarizes the available quantitative data on the binding affinity of this compound acetate and this compound to the human glucocorticoid receptor. For comparison, the binding affinity of the potent glucocorticoid, dexamethasone (B1670325), is also included.

| Compound | Binding Affinity (Ki) [nM] | Cell Line | Radioligand |

| This compound Acetate | 209 | HeLa S3 | [3H]-dexamethasone |

| This compound | 160 | HeLa S3 | [3H]-dexamethasone |

| Dexamethasone | 1.3 - 7.5 | Various | [3H]-dexamethasone |

Table 1: Glucocorticoid Receptor Binding Affinity. This table presents the inhibitor constant (Ki) for this compound acetate, this compound, and dexamethasone. A lower Ki value indicates a higher binding affinity. Data for this compound acetate and this compound are from a single study, while the range for dexamethasone is compiled from multiple sources to show typical values.

Lack of Glucocorticoid Receptor Transactivation

The defining characteristic of this compound acetate's relationship with the GR is its inability to induce transcriptional activation, even though it can bind to the receptor. This lack of agonist activity is the key differentiator from classic glucocorticoids.

The Glucocorticoid Receptor Signaling Pathway

Upon binding to an agonist ligand like dexamethasone, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, it homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating their transcription.

Canonical Glucocorticoid Receptor Signaling Pathway. This diagram illustrates the steps from glucocorticoid binding in the cytoplasm to gene transcription in the nucleus.

Experimental Protocol: Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)

To experimentally verify the lack of GR activation by this compound acetate, a luciferase reporter gene assay is a standard and robust method. This assay measures the ability of a compound to induce the expression of a reporter gene (luciferase) that is under the control of a promoter containing GREs.

Objective: To quantify the glucocorticoid receptor transactivation potential of this compound acetate in comparison to a known GR agonist (dexamethasone) and a vehicle control.

Materials:

-

Cell Line: Human cell line stably expressing the human glucocorticoid receptor (e.g., HeLa or A549 cells).

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with multiple glucocorticoid response elements (e.g., pGRE-Luc).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter for normalization of transfection efficiency.

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Test Compounds: this compound acetate, dexamethasone (positive control), and vehicle (e.g., DMSO) as a negative control.

-

Cell Culture Medium and Reagents.

-

Luciferase Assay System: Reagents for the detection of firefly and Renilla luciferase activity.

-

Luminometer: An instrument for measuring light output from the luciferase reaction.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pGRE-Luc reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours to allow for expression of the reporter genes.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound acetate, dexamethasone, or the vehicle control. Incubate for another 18-24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of the test compounds.

-

For the positive control (dexamethasone), determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Expected Outcome: Dexamethasone will show a dose-dependent increase in luciferase activity, indicative of GR transactivation. In contrast, this compound acetate is expected to show no significant increase in luciferase activity at all concentrations tested, similar to the vehicle control, thus demonstrating its lack of GR agonist activity.

| Compound | EC50 for GR Transactivation | Expected Result |

| This compound Acetate | Not Applicable | No induction of luciferase activity |

| Dexamethasone | 0.1 - 10 nM (Typical Range) | Dose-dependent increase in luciferase activity |

Table 2: Expected Outcomes of a Glucocorticoid Receptor Transactivation Assay. This table summarizes the anticipated results, highlighting the lack of activity for this compound acetate.

Experimental Workflow for a GR Transactivation Luciferase Assay. This diagram outlines the key steps in assessing the GR agonist activity of a compound.

This compound Acetate's GR-Independent Mechanism of Action

The primary therapeutic effect of this compound acetate, its anti-angiogenic activity, is mediated through a pathway entirely independent of the glucocorticoid receptor. This compound acetate inhibits the activity of key proteases involved in endothelial cell migration and the breakdown of the extracellular matrix, which are critical steps in the formation of new blood vessels.[4] Specifically, it has been shown to inhibit matrix metalloproteinase-3 (MMP-3) and urokinase-like plasminogen activator (uPA).[4]

GR-Independent Anti-Angiogenic Mechanism of this compound Acetate. This diagram shows how this compound acetate inhibits key proteases to block the angiogenic cascade.

Conclusion

This compound acetate represents a successful example of rational drug design, where a steroid scaffold was modified to eliminate a specific biological activity while retaining a desired therapeutic effect. Its lack of glucocorticoid receptor agonist activity, confirmed by its inability to transactivate GR-responsive genes, is a direct result of key structural alterations. While it demonstrates measurable binding to the GR, this interaction is non-productive. Instead, its clinically relevant anti-angiogenic effects are mediated through a distinct, GR-independent pathway involving the inhibition of matrix metalloproteinases and urokinase-like plasminogen activator. This clear separation of activities makes this compound acetate a valuable tool for studying angiogenesis and a potential therapeutic agent that avoids the well-documented side effects of traditional glucocorticoids. This technical guide has provided the quantitative data, experimental frameworks, and pathway visualizations to support a comprehensive understanding of this important distinction for the scientific and drug development communities.

References

Anecortave Acetate for Ophthalmic Use: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) (formerly known as Retaane®) is a synthetically modified corticosteroid derivative developed for the treatment of neovascular diseases of the eye, primarily exudative (wet) age-related macular degeneration (AMD).[1][2] Unlike traditional corticosteroids, this compound acetate was specifically engineered to possess potent anti-angiogenic properties while being devoid of significant glucocorticoid activity, thereby avoiding common steroid-related side effects such as increased intraocular pressure.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and regulatory history of this compound acetate for ophthalmic use.

Discovery and Molecular Design

This compound acetate is a member of a class of compounds known as "cortisenes."[1] Its design originated from the observation that certain steroids could inhibit angiogenesis. The parent molecule, cortisol, was structurally modified to enhance its anti-angiogenic capabilities and eliminate glucocorticoid receptor-mediated activity.[1][3] Key modifications included the removal of the 11-beta hydroxyl group and the addition of a double bond at the C9-11 position, along with the addition of an acetate group at the C21 position to improve bioavailability.[1][2] These changes resulted in a molecule that inhibits multiple pathways involved in neovascularization.[1]

Mechanism of Action

This compound acetate exerts its anti-angiogenic effects through a multi-faceted mechanism, primarily by modulating the extracellular matrix and downregulating key growth factors involved in blood vessel formation.[1]

Inhibition of Proteolytic Enzymes: Angiogenesis requires the breakdown of the basement membrane and extracellular matrix to allow for the migration of vascular endothelial cells. This compound acetate has been shown to inhibit the expression of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are crucial for this process.[1]

Downregulation of Growth Factors: Preclinical studies have demonstrated that this compound acetate can also down-regulate the expression and production of vascular endothelial growth factor (VEGF) and insulin-like growth factor 1 (IGF-1), both of which are potent stimulators of angiogenesis.[3][4] Specifically, it has been shown to reduce VEGF protein levels and inhibit the transcription of VEGF mRNA.[3][4]

The proposed signaling pathway for this compound acetate's anti-angiogenic activity is illustrated below:

References

A Technical Guide to the Molecular Targets of Anecortave in Endothelial Cell Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anecortave (B1667395) acetate (B1210297), a synthetically modified cortisene, is recognized for its potent anti-angiogenic properties, which are pivotal in the context of neovascular ocular diseases. A key aspect of its mechanism of action is the inhibition of endothelial cell migration, a critical step in the formation of new blood vessels. This technical guide provides an in-depth exploration of the molecular targets of this compound in endothelial cells, focusing on the signaling pathways that govern cell migration. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process essential for physiological functions such as development and wound healing. However, its dysregulation is a hallmark of various pathologies, including cancer and neovascular eye diseases like wet age-related macular degeneration (AMD). Endothelial cell migration is a fundamental step in the angiogenic cascade, involving the directed movement of endothelial cells toward a pro-angiogenic stimulus.

This compound acetate is a cortisol analog designed to enhance angiostatic activity while eliminating glucocorticoid effects.[1][2] Its active metabolite, this compound desacetate, has been shown to inhibit angiogenesis by targeting multiple aspects of endothelial cell function, most notably their migration.[1] This guide will dissect the molecular mechanisms underlying this inhibition.

Primary Molecular Targets and Signaling Pathways

This compound acetate exerts its anti-migratory effects on endothelial cells primarily by modulating the activity of extracellular proteases that are essential for the degradation of the extracellular matrix (ECM), a prerequisite for cell movement. The core of its mechanism revolves around the urokinase-type plasminogen activator (uPA) system and matrix metalloproteinases (MMPs).

The Urokinase Plasminogen Activator (uPA) System

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that collectively can degrade all components of the ECM. Their activity is crucial for endothelial cells to invade the surrounding tissue stroma. This compound has been shown to down-regulate the activity of key MMPs, particularly MMP-2 and MMP-9 . This inhibition further contributes to the stabilization of the ECM and the prevention of endothelial cell migration.

Vascular Endothelial Growth Factor (VEGF) Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that stimulates endothelial cell proliferation, survival, and migration. This compound has been demonstrated to down-regulate the expression of VEGF.[1][4] By reducing the levels of this key signaling molecule, this compound diminishes the upstream stimulus for endothelial cell migration.

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data on Molecular Targets

The following tables summarize the quantitative effects of this compound's active metabolite, this compound desacetate, on key molecular targets in endothelial cells.

| Parameter | Fold Increase (vs. Control) | Time Point |

| PAI-1 mRNA | 1.6 | 2 hours |

| PAI-1 Protein | 5.7 | 36 hours |

| Data from a study where HRMECs were treated with 100 µM this compound desacetate. |

Table 2: Effect of this compound Acetate on MMP Levels in a Rat Model of Oxygen-Induced Retinopathy

| MMP Type | Reduction vs. Control | Time Point |

| Pro-MMP-9 | 33% | 1 day post-injection |

| Active MMP-9 | 55% | 1 day post-injection |

| Pro-MMP-9 | 55% | 6 days post-injection |

| Pro-MMP-2 | 39% | 1 day post-injection |

| Active MMP-2 | 42% | 1 day post-injection |

| Pro-MMP-2 | 50% | 6 days post-injection |

| Active MMP-2 | 30% | 6 days post-injection |

| Data from rat pups injected with a 10% suspension of this compound acetate. |

Table 3: Effect of this compound Acetate on VEGF Concentration in Hypoxic Rat Müller Cells

| This compound Acetate Conc. | Reduction in VEGF (vs. Control) | Time Point |

| 1.0 µM | 18% | 24 hours |

| 10 µM | 28% | 24 hours |

| Data from hypoxic rat Müller cells treated with this compound acetate.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess endothelial cell migration and the molecular effects of this compound.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in vitro.

Protocol:

-

Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 6-well or 24-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh culture medium containing various concentrations of this compound acetate or a vehicle control is added.

-

Image Acquisition: The plate is placed on a microscope with a live-cell imaging chamber. Images of the scratch are captured at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial wound area.

Boyden Chamber (Transwell) Migration Assay

This assay measures the chemotactic migration of individual cells.

Protocol:

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with culture medium containing a chemoattractant (e.g., VEGF).

-

Cell Seeding: Endothelial cells, pre-treated with different concentrations of this compound acetate or a vehicle control, are seeded into the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI).

-

Data Analysis: The number of migrated cells is counted in several microscopic fields, and the average number of migrated cells per field is determined.

Gel Zymography for MMP Activity

This technique is used to detect the activity of MMPs.

Protocol:

-

Sample Preparation: Conditioned media from endothelial cell cultures treated with this compound or control is collected. Protein concentration is determined.

-

Electrophoresis: Samples are loaded onto a polyacrylamide gel containing gelatin (for MMP-2 and MMP-9). Electrophoresis is performed under non-reducing conditions.

-

Enzyme Renaturation and Development: The gel is washed in a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzymes to renature. The gel is then incubated in a developing buffer containing Ca2+ and Zn2+ at 37°C for 12-24 hours.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Data Analysis: The intensity of the clear bands is quantified using densitometry.

Conclusion

References

Preclinical Evaluation of Anecortave Acetate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anecortave (B1667395) acetate (B1210297), a novel angiostatic cortisene, has undergone extensive preclinical evaluation in a variety of animal models to establish its safety and efficacy profile for the treatment of neovascular diseases of the eye. As a derivative of cortisol, it is uniquely engineered to be devoid of glucocorticoid activity, thereby avoiding common steroid-related side effects. Preclinical data demonstrate that this compound acetate effectively inhibits angiogenesis through a multi-faceted mechanism of action, primarily involving the modulation of key growth factors and regulators of the extracellular matrix. This technical guide provides a comprehensive overview of the pivotal preclinical studies, detailing experimental protocols, summarizing key quantitative data, and visualizing the established mechanisms of action.

Efficacy in Animal Models of Ocular Neovascularization

This compound acetate has demonstrated broad-spectrum anti-angiogenic activity in at least 14 different preclinical models of neovascularization across multiple species.[1] Key findings from prominent and well-characterized animal models are summarized below.

Rodent Models of Retinopathy of Prematurity (ROP)

The rat model of oxygen-induced retinopathy (OIR), which mimics human retinopathy of prematurity, has been instrumental in elucidating the efficacy and mechanism of action of this compound acetate.

Experimental Protocol: Rat Model of Oxygen-Induced Retinopathy

A common protocol for the rat OIR model involves exposing newborn rat pups and their mothers to a hyperoxic environment (e.g., 50/10 oxygen-exposure profile) from postnatal day 0 to day 14.[2] This exposure leads to vaso-obliteration in the central retina. Upon return to a normoxic (room air) environment at day 14, the relative hypoxia stimulates a proliferative neovascular response. This compound acetate or vehicle is typically administered via a single intravitreal injection at day 14.[2] The extent of retinal neovascularization is then assessed at later time points, often around day 20, through methods such as fluorescein (B123965) angiography and histopathological analysis of retinal flat mounts.

Quantitative Efficacy Data

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| Rat OIR | Intravitreal Injection | 10% this compound acetate suspension | Significant reduction in the severity of abnormal retinal neovascularization compared to vehicle-injected eyes.[3][4] | [3][4] |

| Rat OIR | Intravitreal Injection | 10% this compound acetate suspension | Reduced the expression of proangiogenic insulin-like growth factor (IGF-1) and its receptor by 36.9% and 50.5%, respectively. | |

| Rat OIR | Intravitreal Injection | 10% this compound acetate suspension | Reduced VEGF protein levels at one and two days post-oxygen exposure. |

Murine Model of Choroidal Neovascularization (CNV)

The laser-induced choroidal neovascularization model in mice is a widely used preclinical model that simulates key aspects of wet age-related macular degeneration (AMD).

Experimental Protocol: Laser-Induced CNV in Mice

In this model, Bruch's membrane is ruptured using focal laser photocoagulation to induce the growth of new blood vessels from the choroid into the subretinal space.[1] Typically, C57BL/6J mice are used. Following laser injury, this compound acetate or vehicle is administered, often via intravitreal injection. The extent of CNV is quantified at a later time point, usually 14 days post-laser treatment, by analyzing choroidal flat mounts after perfusion with a fluorescent dye-labeled dextran.[1]

Quantitative Efficacy Data

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| Mouse Laser-Induced CNV | Intravitreal Injection | 10% this compound acetate | Significantly prevented CNV development by 57.8% compared to vehicle-injected eyes.[1] | [1] |

| Mouse Laser-Induced CNV | Intravitreal Injection | 0.1% or 1% this compound acetate | No significant inhibition of CNV was observed at these lower concentrations.[1] | [1] |

Pharmacokinetics and Metabolism

Preclinical pharmacokinetic and metabolism studies have been conducted in various animal species to understand the absorption, distribution, metabolism, and excretion of this compound acetate. A key focus has been on optimizing local delivery to the posterior segment of the eye.

Administration Routes and Ocular Distribution

Multiple routes of administration were evaluated in preclinical models, including oral, intravenous, subcutaneous, topical ocular, intravitreal injection, and posterior juxtascleral depot.[1]

-

Systemic Administration: Oral and other systemic routes were found to be suboptimal due to rapid systemic metabolism.

-

Topical and Subconjunctival Administration: These routes resulted in sub-therapeutic concentrations of the drug in the posterior retina and choroid.

-

Intravitreal Injection: While achieving therapeutic drug levels in the vitreous, retina, and choroid, this route was associated with concerns about potential complications such as endophthalmitis and retinal detachment.

-

Posterior Juxtascleral Depot (PJD): This method, involving the administration of a depot suspension onto the scleral surface near the macula, was identified as a safe and effective approach for long-term drug delivery. Studies in rabbits and monkeys demonstrated that PJD administration of this compound acetate resulted in adequate retinal and choroidal drug concentrations for up to 6 months after a single administration.

Metabolism

This compound acetate is rapidly metabolized in preclinical models and humans. It is first hydrolyzed by esterases to its pharmacologically active metabolite, this compound desacetate.[5] this compound desacetate is then further metabolized through reduction to one major and several minor products, which circulate as glucuronide conjugates.[5]

Toxicology and Safety Pharmacology

A comprehensive battery of preclinical safety pharmacology and toxicity studies has been conducted on this compound acetate in various species, utilizing a wide range of doses (0-1,000 mg/kg) and multiple routes of administration.[1]

Summary of Preclinical Safety Findings

| Study Type | Species | Key Findings | Reference |

| Safety Pharmacology | Various | This compound acetate did not interact with a broad panel of pharmacological receptors and had no apparent pharmacological effects on major organ systems, including the central nervous, gastrointestinal, renal, cardiovascular, and respiratory systems.[1] | [1] |

| Systemic Toxicity (Oral, IV, SC) | Various | No significant systemic side effects or toxicity were reported.[1] | [1] |

| Ocular Toxicity (Topical, Intraocular, PJD) | Various | Oral, topical ocular, and posterior juxtascleral administration had no significant ocular side effects or toxicity.[1] | [1] |

| Genotoxicity | N/A | No significant genotoxicity was observed in relevant studies.[1] | [1] |

| Carcinogenicity | N/A | No significant carcinogenic potential was identified in carcinogenicity studies.[1] | [1] |

| Reproductive/Developmental Toxicity | N/A | No significant reproductive or developmental toxicity was associated with this compound acetate.[1] | [1] |

Note: Specific quantitative data such as LD50 and NOAEL values from these studies are not publicly available in the reviewed literature.

Mechanism of Action

This compound acetate exerts its anti-angiogenic effects through a multi-targeted mechanism that acts downstream of the initial angiogenic stimuli.[6][7] This broad-based activity allows it to inhibit neovascularization induced by a variety of angiogenic factors.[6] The key molecular pathways affected are visualized below.

Inhibition of Pro-Angiogenic Growth Factors

This compound acetate has been shown to down-regulate the expression of key pro-angiogenic growth factors, thereby reducing the stimuli for endothelial cell proliferation and migration.

Caption: this compound acetate inhibits endothelial cell proliferation by down-regulating VEGF and IGF-1.

Modulation of Extracellular Matrix Degradation

A critical step in angiogenesis is the degradation of the extracellular matrix (ECM), which allows endothelial cells to migrate and form new vessels. This compound acetate inhibits this process by modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors.

Experimental Workflow: Preclinical Evaluation

The preclinical evaluation of this compound acetate followed a logical progression from in vitro characterization to in vivo efficacy and safety studies in animal models.

References

- 1. Preclinical safety of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reviewofophthalmology.com [reviewofophthalmology.com]

- 4. This compound acetate - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and metabolism of this compound acetate in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the angiostatic cortisene this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Acetate | C23H30O5 | CID 111332 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacodynamics of Anecortave Acetate as a Potent Angiogenesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave (B1667395) acetate (B1210297) is a synthetically modified cortisol analog belonging to a class of compounds known as angiostatic cortisenes.[1] Developed to minimize glucocorticoid receptor-mediated activity while retaining potent anti-angiogenic properties, this compound acetate has been investigated as a therapeutic agent for neovascular diseases, particularly exudative age-related macular degeneration (AMD).[2][3] This technical guide provides an in-depth overview of the pharmacodynamics of this compound acetate, focusing on its multi-faceted mechanism as an angiogenesis inhibitor. It includes a summary of quantitative data from key preclinical studies, detailed experimental protocols for relevant assays, and visualizations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acetate exerts its anti-angiogenic effects by modulating multiple key processes involved in the formation of new blood vessels. Unlike targeted therapies that may focus on a single growth factor, this compound acetate acts on several components of the angiogenic cascade.[2] Its primary mechanisms include the inhibition of proteolytic enzymes, upregulation of endogenous inhibitors of angiogenesis, and downregulation of key pro-angiogenic growth factors and their receptors.

Inhibition of Proteolytic Enzymes

The degradation of the basement membrane and extracellular matrix (ECM) is a critical step in endothelial cell migration and invasion, processes essential for angiogenesis. This degradation is primarily mediated by matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system. This compound acetate has been shown to inhibit the activity of both MMPs and uPA.[1][4]

Upregulation of Plasminogen Activator Inhibitor-1 (PAI-1)

Downregulation of Pro-Angiogenic Factors

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic cytokine that plays a central role in both physiological and pathological angiogenesis. This compound acetate has been demonstrated to reduce the expression of VEGF and its splice variants, as well as downregulate the expression of its receptor, VEGFR2.[6][7] Furthermore, it has been shown to decrease the expression of insulin-like growth factor-1 (IGF-1) and its receptor, another important pathway in ocular neovascularization.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-angiogenic effects of this compound acetate.

| In Vitro Studies | |

| Target | Effect of this compound Acetate/Desacetate |

| Hypoxia-induced VEGF in rat Müller cells | Dose-dependent inhibition; 10µM reduced VEGF to normoxic baseline.[6] |

| PAI-1 mRNA in Human Retinal Microvascular Endothelial Cells (HRMECs) | 1.6-fold peak increase at 2 hours post-treatment.[8] |

| PAI-1 protein in HRMEC media | 5.7-fold peak increase at 36 hours post-treatment.[8] |

| In Vivo Studies (Rat Model of Oxygen-Induced Retinopathy - OIR) | |

| Target | Effect of this compound Acetate |

| Retinal VEGF protein | Significant decrease at 1 and 2 days post-oxygen exposure.[9] |

| Retinal VEGF mRNA | 1.8-fold decrease at 6 days post-oxygen exposure.[9] |

| Retinal PAI-1 and mRNA | 6- to 9-fold increase in 24 to 72 hours following intravitreal injection.[4] |

| Pro-MMP-9 | 33% reduction at 1 day post-injection; 55% reduction at 6 days post-injection.[8] |

| Active MMP-9 | 55% reduction at 1 day post-injection.[8] |

| Pro-MMP-2 | 39% reduction at 1 day post-injection; 50% reduction at 6 days post-injection.[8] |

| Active MMP-2 | 42% reduction at 1 day post-injection; 30% reduction at 6 days post-injection.[8] |

| IGF-1 mRNA | 36.9% reduction at postnatal day 20.[6] |

| IGF-1 Receptor mRNA | 50.5% reduction at postnatal day 20.[6] |

Signaling Pathways and Experimental Workflows

This compound Acetate Anti-Angiogenic Signaling Pathway

Caption: this compound acetate signaling pathway.

Experimental Workflow for In Vitro Angiogenesis Assay

Caption: In vitro angiogenesis assay workflow.

Detailed Experimental Protocols

Rat Model of Oxygen-Induced Retinopathy (OIR)

The OIR model is a standard preclinical model for studying retinal neovascularization.

-

Induction: Neonatal Sprague-Dawley rat pups and their nursing mothers are exposed to an environment of alternating high (50%) and low (10%) oxygen every 24 hours from postnatal day 0 (P0) to P14.[6][10] This cycle induces vaso-obliteration in the central retina.

-

Return to Normoxia: At P14, the animals are returned to room air (21% oxygen). The resulting relative hypoxia in the avascular retina stimulates a robust neovascular response.[11]

-

Treatment: On P14, animals receive bilateral intravitreal injections of this compound acetate suspension (e.g., 5 µl of a 10% suspension) or a vehicle control.[6]

-

Tissue Collection: Retinas are harvested at various time points post-injection (e.g., P16, P20) for analysis.[6][9]

-

Analysis: The extent of retinal neovascularization and avascular areas can be quantified from retinal flat mounts stained with isolectin B4.[10] Retinal lysates can be prepared for protein and mRNA analysis.

Human Retinal Microvascular Endothelial Cell (HRMEC) Culture

-

Cell Sourcing: Primary HRMECs can be isolated from donor retinal tissue or obtained from commercial vendors.

-

Culture Medium: Cells are typically cultured in a specialized endothelial cell growth medium supplemented with growth factors.[12]

-

Passaging: When cells reach 70-90% confluency, they are detached using a gentle dissociation reagent like Accutase and re-plated at a lower density.

-

Experimental Use: For angiogenesis assays, HRMECs are often serum-starved for a period before being treated with this compound desacetate (the active metabolite) and/or pro-angiogenic stimuli like VEGF.[8]

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.

-

Sample Preparation: Conditioned media from cell cultures or retinal tissue lysates are collected. Protein concentration is normalized across samples.[1]

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is performed to separate proteins by size.

-

Renaturation and Development: The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer at 37°C, allowing the active MMPs to digest the gelatin in the gel.[1]

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The intensity of the bands corresponds to the level of MMP activity.

ELISA for VEGF Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying protein levels.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for VEGF.

-

Sample and Standard Incubation: Retinal lysates or cell culture supernatants, along with a series of known VEGF standards, are added to the wells. VEGF present in the samples and standards binds to the capture antibody.[4]

-

Detection Antibody: A biotin-conjugated detection antibody that also binds to VEGF is added.[13]

-

Enzyme Conjugate and Substrate: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated detection antibody. A substrate solution is then added, which is converted by HRP into a colored product.[4]

-

Measurement and Calculation: The reaction is stopped, and the absorbance of each well is measured at 450 nm. A standard curve is generated from the absorbance values of the standards, and the concentration of VEGF in the samples is determined from this curve.[13]

Real-Time RT-PCR for mRNA Quantification

-

RNA Extraction: Total RNA is isolated from retinal tissue or cultured cells using a standard method like TRIzol extraction.[14]

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]

-

Quantification: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is then calculated, often by normalizing to a housekeeping gene to control for variations in RNA input.[3]

Conclusion

The pharmacodynamics of this compound acetate reveal a multi-pronged approach to the inhibition of angiogenesis. By simultaneously targeting key enzymatic pathways, upregulating endogenous inhibitors, and downregulating critical growth factors, this compound acetate presents a robust mechanism for controlling pathological neovascularization. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of angiogenesis and ocular diseases. Further investigation into the intricate molecular interactions of this compound acetate may unveil additional therapeutic applications and refine its clinical use.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. novamedline.com [novamedline.com]

- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Oxygen-Induced Retinopathy - Experimentica [experimentica.com]

- 11. Oxygen-Induced Retinopathy in the Rat: An Animal Model to Study the Proliferative Retinal Vascular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Retinal Microvascular Endothelial Cell Complete Medium - Elabscience® [elabscience.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

Anecortave's Impact on Vascular Endothelial Growth Factor (VEGF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anecortave (B1667395), a synthetically modified cortisene, has demonstrated significant anti-angiogenic properties, positioning it as a molecule of interest in pathologies characterized by neovascularization. A primary mechanism underpinning its efficacy is the modulation of Vascular Endothelial Growth Factor (VEGF) expression and signaling. This technical guide provides an in-depth analysis of the quantitative effects of this compound on VEGF, details the experimental methodologies employed in key studies, and visualizes the involved biological pathways and workflows. The data presented herein is crucial for researchers and professionals involved in the development of anti-angiogenic therapies.

Quantitative Impact of this compound on VEGF Expression

This compound acetate (B1210297) has been shown to significantly reduce both VEGF protein and mRNA levels in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Studies - this compound's Effect on VEGF Expression

| Cell Type | Condition | This compound Acetate Concentration | Effect on VEGF Protein | Statistical Significance | Reference |

| Rat Retinal Müller Cells | Hypoxia (<2% O2) | 1.0 µM | 18% reduction | Not specified | [1] |

| Rat Retinal Müller Cells | Hypoxia (<2% O2) | 10 µM | 28% reduction | Not specified | [1] |

| Rat Retinal Müller Cells | Hypoxia (<2% O2) | 10 µM | Reduction to normoxic baseline | p < 0.0005 | [2] |

Table 2: In Vivo Studies - this compound's Effect on VEGF Expression

| Animal Model | Treatment | Time Point | Effect on VEGF Protein | Effect on VEGF mRNA | Statistical Significance | Reference |

| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 1 and 2 days post-exposure | Significant decrease | Not specified | Not specified | [1] |

| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 1 day post-exposure | Significant inhibition | Not specified | p < 0.0005 | [2] |

| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 6 days post-exposure | Not specified | 1.8-fold decrease | Significant | [1] |

| Rat Model of Oxygen-Induced Retinopathy (OIR) | This compound Acetate Injection | 72 hours post-injection | Significant reduction | Reduction of all detected isoforms (VEGF-120, -164, -188) | Not specified | [2] |

Experimental Protocols

The following sections detail the methodologies used in the studies cited above to quantify the effect of this compound on VEGF expression.

In Vitro Hypoxia-Induced VEGF Expression in Rat Retinal Müller Cells

-

Cell Culture: Rat retinal Müller cells were cultured to 70-80% confluency.[1]

-

Hypoxic Conditions: Cells were exposed to hypoxic conditions with less than 2% oxygen for 24 hours to induce VEGF expression.[1][2]

-

Treatment: During the hypoxic period, cells were treated with varying concentrations of this compound acetate (0.1 µM to 10 µM) or a vehicle control.[1][2]

-

VEGF Protein Quantification: VEGF concentrations in the cell culture medium were measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2]

-

VEGF mRNA Quantification: Total RNA was extracted from cell lysates. The expression levels of VEGF mRNA isoforms were measured by real-time reverse transcription-polymerase chain reaction (RT-PCR) and quantified relative to a housekeeping gene (β-actin) on agarose (B213101) gels.[2]

In Vivo Rat Model of Oxygen-Induced Retinopathy (OIR)

-

Animal Model: The rat model of oxygen-induced retinopathy was utilized to mimic conditions of retinal neovascularization.[1][2]

-

Treatment: this compound acetate (10% suspension) or a vehicle was injected into the eyes of the rat pups.[1][2]

-

Sample Collection: Retinas were harvested at various time points (0, 1, 2, 3, 4, or 6 days) after oxygen exposure.[1][2]

-

VEGF Protein Quantification: VEGF protein levels in whole retinal lysates were measured by ELISA.[1]

-

VEGF mRNA Quantification: Total mRNA was collected from the retinas, and VEGF mRNA levels were quantified using real-time RT-PCR.[1] Identification of specific VEGF mRNA splice variants was also performed.[2]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and the experimental workflows used to determine its effect on VEGF.

Caption: Proposed mechanism of this compound acetate in inhibiting VEGF-mediated angiogenesis.

Caption: Experimental workflow for in vitro analysis of this compound's effect on VEGF.

Caption: Experimental workflow for in vivo analysis of this compound's effect on VEGF.

Discussion and Broader Mechanism of Action

The collected data strongly indicates that this compound acetate is a potent inhibitor of VEGF expression at both the mRNA and protein levels. This inhibitory action is a key component of its broader anti-angiogenic activity.[2] this compound is considered a multi-faceted inhibitor of angiogenesis, acting at several points in the neovascular cascade.[3] Its mechanism is not limited to VEGF suppression; it also modulates the expression of other pro-angiogenic factors like insulin-like growth factor-1 (IGF-1) and its receptor.[4]

Furthermore, this compound has been shown to downregulate the expression of VEGF receptor-2 (VEGFR2), which is a critical mediator of VEGF's angiogenic signaling.[5] This suggests that this compound not only reduces the amount of the angiogenic signal (VEGF) but also diminishes the cellular machinery's ability to respond to it.

It is important to note that this compound is a cortisene, a class of steroid-like molecules, but it is devoid of glucocorticoid activity.[4][6] This is a significant advantage as it avoids the side effects typically associated with corticosteroid therapies.

Conclusion

This compound acetate effectively suppresses the expression of VEGF and its receptor, providing a strong mechanistic rationale for its anti-angiogenic properties. The quantitative data from both in vitro and in vivo models consistently demonstrate a significant reduction in VEGF levels following this compound treatment. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating its molecular mechanisms and exploring its therapeutic potential in a range of neovascular diseases. The multi-targeted nature of this compound's action, particularly its impact on the VEGF pathway, makes it a compelling candidate for further drug development and clinical investigation.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. This compound acetate in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound acetate in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. This compound acetate - Wikipedia [en.wikipedia.org]

Anecortave Acetate's Impact on Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Impact of Anecortave (B1667395) Acetate (B1210297) on PAI-1 Expression

| Parameter | Treatment Group | Control Group | Fold Change | Time Point |

| PAI-1 mRNA Expression | 100 µM this compound Desacetate | Vehicle (PEG, EtOH, saline) | 1.6-fold increase | 2 hours post-treatment |

| PAI-1 Protein Levels (in media) | 100 µM this compound Desacetate | Vehicle (PEG, EtOH, saline) | 5.7-fold increase | 36 hours post-treatment |

| Parameter | Treatment Group | Control Group | Fold Change | Time Point |

| Retinal PAI-1 mRNA Levels | Intravitreal injection of this compound Acetate | Vehicle | 6- to 9-fold increase | 24 to 72 hours post-injection |

| Retinal PAI-1 Protein Levels | Intravitreal injection of this compound Acetate | Vehicle | 6- to 9-fold increase | 24 to 72 hours post-injection |

Experimental Protocols

In Vitro Analysis of PAI-1 Expression in Human Retinal Microvascular Endothelial Cells (HRMECs)[6]

-

Cell Culture: HRMECs were cultured in a serum-free medium supplemented with 25 ng/ml Vascular Endothelial Growth Factor (VEGF).

-

Treatment: The treatment group received 100 µM of this compound desacetate, the active metabolite of this compound acetate. The control group received a vehicle solution consisting of polyethylene (B3416737) glycol (PEG), ethanol (B145695) (EtOH), and saline.

-

Sample Collection: Cell lysates and media samples were collected at various time intervals ranging from 0 to 36 hours post-treatment.

In Vivo Analysis in a Rat Model of Retinopathy of Prematurity (ROP)[2][3][6]

-